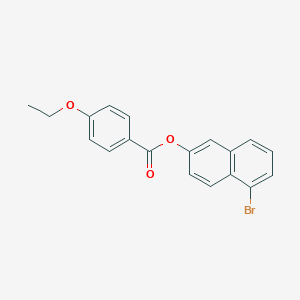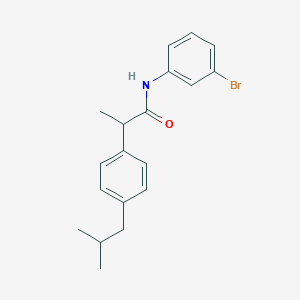
N-(3-bromophenyl)-2-(4-isobutylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-(4-isobutylphenyl)propanamide, commonly known as Brivaracetam, is a chemical compound that belongs to the class of antiepileptic drugs. It is a selective high-affinity ligand for synaptic vesicle protein 2A (SV2A) and is used to treat epilepsy. Brivaracetam is a relatively new drug and has been approved for use in the United States since 2016.
Wirkmechanismus
Brivaracetam binds selectively to N-(3-bromophenyl)-2-(4-isobutylphenyl)propanamide, which is a protein found in the synaptic vesicles of neurons. This binding results in the modulation of neurotransmitter release, thereby reducing the likelihood of seizures. The exact mechanism of action of Brivaracetam is not fully understood, but it is believed to involve the regulation of calcium ion influx into neurons.
Biochemical and Physiological Effects:
Brivaracetam has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and to reduce the release of the excitatory neurotransmitter glutamate. Brivaracetam has also been found to have a neuroprotective effect, which may be due to its ability to reduce the release of glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Brivaracetam is its high affinity for N-(3-bromophenyl)-2-(4-isobutylphenyl)propanamide, which makes it a potent antiepileptic drug. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects. Additionally, Brivaracetam is a relatively new drug, and more research is needed to fully understand its long-term effects.
Zukünftige Richtungen
There are several potential future directions for research on Brivaracetam. One area of interest is the use of Brivaracetam in combination with other antiepileptic drugs. Another area of interest is the potential use of Brivaracetam in other neurological disorders, such as anxiety and depression. Additionally, more research is needed to fully understand the mechanism of action of Brivaracetam and its potential side effects.
Synthesemethoden
The synthesis of Brivaracetam involves the reaction of 3-bromoaniline with 4-isobutylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with propanoyl chloride to yield Brivaracetam.
Wissenschaftliche Forschungsanwendungen
Brivaracetam has been extensively studied for its efficacy in treating epilepsy. It has been found to be effective in reducing seizure frequency in patients with epilepsy, including those who have not responded to other antiepileptic drugs. Brivaracetam has also been studied for its potential use in other neurological disorders, such as anxiety and depression.
Eigenschaften
Molekularformel |
C19H22BrNO |
|---|---|
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
N-(3-bromophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C19H22BrNO/c1-13(2)11-15-7-9-16(10-8-15)14(3)19(22)21-18-6-4-5-17(20)12-18/h4-10,12-14H,11H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
LXDIYMLBEMOWQK-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=CC=C2)Br |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate](/img/structure/B290706.png)

![4-({4-[(4-Methoxybenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methoxybenzoate](/img/structure/B290712.png)
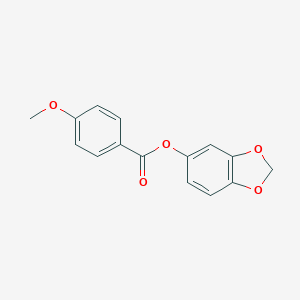

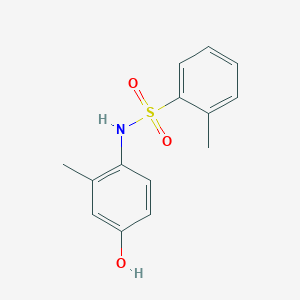

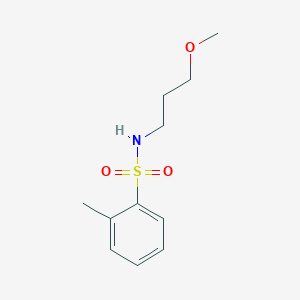
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-methoxybenzoate](/img/structure/B290721.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate](/img/structure/B290722.png)
![4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)


